molecular formula C21H28ClN5O2S B2668524 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189693-83-1

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2668524
CAS No.: 1189693-83-1
M. Wt: 450
InChI Key: RMJRZLLBEJAKHW-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:

Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. In microbial cells, it inhibits enzymes involved in cell wall synthesis, leading to cell death . In cancer cells, it interferes with DNA replication and repair mechanisms, inducing apoptosis . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S.ClH/c1-4-25-6-5-17(23-25)20(27)26(8-7-24-9-11-28-12-10-24)21-22-18-13-15(2)16(3)14-19(18)29-21;/h5-6,13-14H,4,7-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJRZLLBEJAKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C(=C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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